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Compound of Interest

Compound Name: Repaglinide ethyl ester

Cat. No.: B025568 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to

characterize Repaglinide ethyl ester, a key intermediate and potential impurity in the

synthesis of the anti-diabetic drug Repaglinide. A thorough understanding of its spectroscopic

properties is crucial for quality control, impurity profiling, and ensuring the safety and efficacy of

the final active pharmaceutical ingredient (API).

Chemical Structure and Properties
Repaglinide ethyl ester is the ethyl ester derivative of Repaglinide. Its fundamental properties

are summarized below.

Property Value

Chemical Name

ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-

piperidin-1-ylphenyl)butyl]amino]-2-

oxoethyl]benzoate

Molecular Formula C29H40N2O4

Molecular Weight 480.64 g/mol [1]

CAS Number
147770-06-7 ((S)-isomer)[1], 147770-08-9 ((R)-

isomer)[1][2]
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Spectroscopic Analysis
The structural elucidation and confirmation of Repaglinide ethyl ester rely on a combination of

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. While specific experimental data for Repaglinide ethyl ester is not publicly

available, predicted shifts can be inferred based on the structure of Repaglinide.[3][4]

Expected ¹H NMR Spectral Data (Predicted)

Chemical Shift
(ppm)

Multiplicity Number of Protons Assignment

~0.9 d 6H
Isopropyl methyl

protons

~1.2-1.4 m 3H
Ethyl ester methyl

protons

~1.5-1.8 m 6H Piperidine ring protons

~2.5-2.8 m 4H
Piperidine ring protons

adjacent to N

~3.6 s 2H
Methylene protons of

the acetamido group

~4.1-4.3 q 2H
Ethyl ester methylene

protons

~4.8-5.0 m 1H Chiral proton

~6.8-8.0 m 7H Aromatic protons

~8.2 d 1H Amide proton

Expected ¹³C NMR Spectral Data (Predicted)
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Chemical Shift (ppm) Assignment

~14 Ethyl ester methyl carbon

~22 Isopropyl methyl carbons

~24-26 Piperidine ring carbons

~40 Methylene carbon of the acetamido group

~50 Piperidine ring carbons adjacent to N

~55 Chiral carbon

~61 Ethyl ester methylene carbon

~110-160 Aromatic and ethoxy carbons

~165 Ester carbonyl carbon

~170 Amide carbonyl carbon

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of Repaglinide shows characteristic peaks that would be largely retained in its ethyl ester

derivative, with the addition of ester-specific absorptions.[5][6][7]

Expected IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group

~3300 N-H stretching (amide)

~2960-2850 C-H stretching (aliphatic)

~1730 C=O stretching (ester)

~1640 C=O stretching (amide I)

~1540 N-H bending (amide II)

~1250 C-O stretching (ester and ether)

~1100 C-N stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, confirming its identity. For Repaglinide, the protonated molecular ion [M+H]⁺ is

observed at m/z 453.3.[8] For Repaglinide ethyl ester, the expected protonated molecular ion

[M+H]⁺ would be approximately m/z 481.3.

Expected Mass Spectrometry Data

m/z (amu) Assignment

481.3 [M+H]⁺ (Protonated molecular ion)

Fragments
Correspond to the loss of specific functional

groups

Experimental Protocols
Detailed experimental protocols for the spectroscopic characterization of Repaglinide ethyl
ester would follow standard analytical chemistry procedures.

Sample Preparation
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NMR: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆).

IR: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

MS: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for

introduction into the mass spectrometer.

Instrumentation and Data Acquisition
NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire ¹H

and ¹³C spectra.

IR: A Fourier-transform infrared (FTIR) spectrophotometer would be used to record the

spectrum over the range of 4000-400 cm⁻¹.[9]

MS: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) would be used to obtain

accurate mass measurements. A common technique is liquid chromatography-tandem mass

spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive mode.[10]

Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic characterization and

the logical relationship between the different analytical techniques.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

Repaglinide ethyl ester.
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Caption: Logical relationship between spectroscopic techniques and the structural information

obtained for Repaglinide ethyl ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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